
N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a methyl group at the 5-position and a phenylethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine typically involves the reaction of 5-methylfurfural with phenylethylamine under specific conditions. One common method is the reductive amination of 5-methylfurfural with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding diketones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of acylated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(5-methylfuran-2-yl)methyl]cyclopropanamine hydrochloride: Similar structure but with a cyclopropane ring instead of a phenylethylamine moiety.
2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles: Contains a benzimidazole ring instead of a phenylethylamine moiety.
Uniqueness
N-((5-Methylfuran-2-yl)methyl)-1-phenylethanamine is unique due to its specific combination of a furan ring and a phenylethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
N-[(5-methylfuran-2-yl)methyl]-1-phenylethanamine |
InChI |
InChI=1S/C14H17NO/c1-11-8-9-14(16-11)10-15-12(2)13-6-4-3-5-7-13/h3-9,12,15H,10H2,1-2H3 |
InChI-Schlüssel |
PRDUHYHLTSGRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CNC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


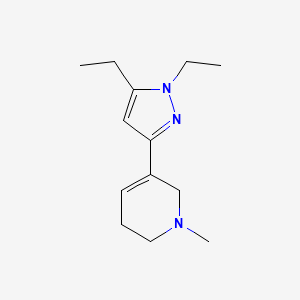
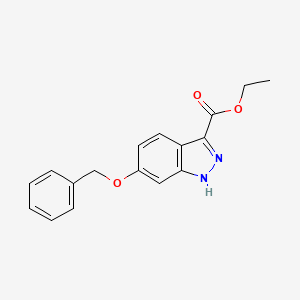
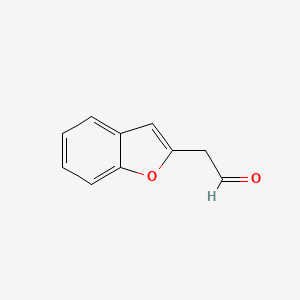


![Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)](/img/structure/B12871877.png)

![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonamide](/img/structure/B12871899.png)
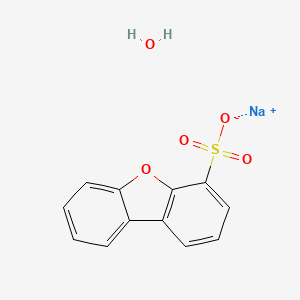
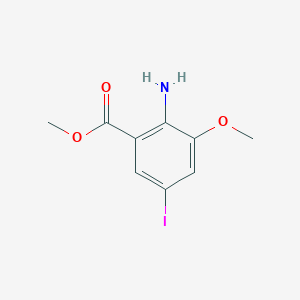
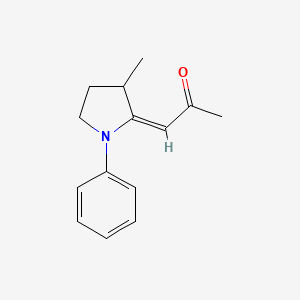
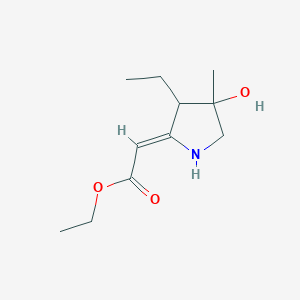
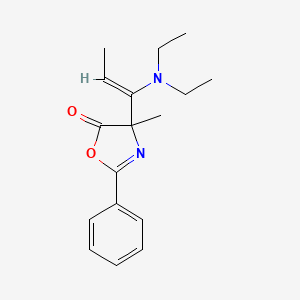
![2-(Cyanomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12871934.png)
